N4-Phenyl-2,4-pyridinediamine Phosphate: Technical Guide to Chemical Properties, Synthesis, and Target Modulation
N4-Phenyl-2,4-pyridinediamine Phosphate: Technical Guide to Chemical Properties, Synthesis, and Target Modulation
Executive Summary
N4-Phenyl-2,4-pyridinediamine phosphate is a highly versatile chemical building block and pharmacophore utilized extensively in modern drug discovery. Characterized by its 2,4-diaminopyridine core, this compound serves as a critical structural motif for designing inhibitors targeting kinases and epigenetic enzymes, notably the euchromatic histone lysine methyltransferases EHMT1 and EHMT2. This whitepaper provides an in-depth technical breakdown of its chemical properties, structural logic, and validated synthetic protocols for researchers and drug development professionals.
Chemical Identity and Quantitative Data
The compound exists primarily in two forms in chemical repositories: the lipophilic free base and the highly soluble phosphate salt. The phosphate salt is preferred in biological assays due to its superior aqueous solubility and predictable dissolution kinetics.
Table 1: Quantitative Chemical Properties
| Property | Value |
| Compound Name | N4-Phenyl-2,4-pyridinediamine phosphate |
| CAS Number (Phosphate Salt) | 1184185-05-4 |
| CAS Number (Free Base) | 400752-03-6 |
| Molecular Formula | C11H14N3O4P (C11H11N3 · H3PO4) |
| Molecular Weight | 283.22 g/mol |
| SMILES | OP(O)(O)=O.Nc1cc(Nc2ccccc2)ccn1 |
| Key Synonyms | N4-phenylpyridine-2,4-diamine phosphate; (2-amino(4-pyridyl))phenylamine, phosphoric acid; Linoprid; MFCD18909628 |
Mechanistic Role in Drug Discovery
Structural Biology and Target Engagement
The N4-phenyl-2,4-pyridinediamine scaffold is a privileged structure because it perfectly mimics the hydrogen-bonding profile of the adenine ring of ATP.
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Causality of Interaction: The 2-amino group acts as a potent hydrogen bond donor, while the adjacent pyridine nitrogen functions as a hydrogen bond acceptor. Together, they form a bidentate interaction with the backbone amide and carbonyl groups in the hinge region of target proteins.
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Vector Projection: The N4-phenyl substitution is strategically positioned to project into adjacent hydrophobic pockets or solvent-exposed regions. This allows medicinal chemists to functionalize the phenyl ring to achieve target selectivity (e.g., differentiating between EHMT1/2 and off-target kinases) 1[1].
Fig 1. Pharmacophore model showing hydrogen bond interactions with target hinge regions.
Synthesis and Salt Formation Protocol
Strategic Rationale
Synthesizing the N4-phenyl-2,4-pyridinediamine core via traditional nucleophilic aromatic substitution (SNAr) is notoriously low-yielding because the 2-amino group donates electron density into the pyridine ring, deactivating the 4-position toward nucleophilic attack. To overcome this, palladium-catalyzed Buchwald-Hartwig cross-coupling is the industry standard. Following synthesis, converting the free base to the phosphate salt is critical to lower the crystal lattice energy, thereby enhancing hydration and bioavailability for downstream in vitro and in vivo profiling 2[2].
Fig 2. Synthetic workflow from 4-chloro-pyridin-2-amine to the final phosphate salt.
Step-by-Step Methodology
Phase 1: Buchwald-Hartwig Amination (Free Base Synthesis)
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Reagent Charging: In a flame-dried Schlenk flask, combine 4-chloro-pyridin-2-amine (1.0 eq), aniline (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).
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Causality: Xantphos is selected for its wide bite angle, which forces the palladium intermediate into a geometry that accelerates reductive elimination, overcoming the steric hindrance of the aryl groups.
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Inert Atmosphere: Purge the reaction vessel with N2 for 15 minutes. This prevents the oxidation of the Pd(0) catalyst to inactive Pd(II) species.
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Reaction: Suspend the mixture in anhydrous toluene or DMSO and heat to 100°C for 12 hours under continuous stirring 1[1].
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Workup: Cool to room temperature, filter through a Celite pad to remove the palladium catalyst, and purify via flash chromatography (DCM/MeOH gradient) to isolate the free base (CAS 400752-03-6) 3[3].
Phase 2: Phosphate Salt Crystallization
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Dissolution: Dissolve the purified free base in a minimal volume of hot ethanol (approx. 60°C).
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Acid Addition: Slowly add 1.05 equivalents of 85% aqueous phosphoric acid (H3PO4) dropwise.
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Causality: The slight molar excess of phosphoric acid ensures the complete protonation of the pyridine nitrogen (the most basic site), driving the equilibrium entirely toward the ionized state.
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Crystallization: Allow the solution to cool slowly to room temperature, then transfer to 4°C for 4 hours. The slow cooling gradient is critical to form a highly ordered, thermodynamically stable crystal lattice rather than an amorphous precipitate.
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Isolation: Filter the resulting crystals, wash with cold ethanol, and dry under vacuum to yield N4-Phenyl-2,4-pyridinediamine phosphate (CAS 1184185-05-4).
Analytical Validation Protocol (Self-Validating System)
To ensure the integrity of the synthesized batch before deployment in biological assays, the following self-validating analytical loop must be executed:
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Stoichiometry Check (NMR): Perform 1H-NMR and 31P-NMR in DMSO-d6. The system validates itself when the integration of the aromatic protons (from the pyridine and phenyl rings) perfectly matches the 1:1 ratio expected against the broad phosphoric acid proton exchange peak.
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Purity and Dissociation Check (HPLC): Run Reverse-Phase HPLC using a C18 column with a Water/Acetonitrile gradient containing 0.1% TFA. The protocol is validated if the purity exceeds 98% and the compound elutes as a single sharp peak corresponding to the protonated free base, confirming complete dissociation of the phosphate salt in the mobile phase.
References
- Sigma-Aldrich. "N4-Phenyl-2,4-pyridinediamine phosphate | 1184185-05-4". Source: sigmaaldrich.com.
- Molport. "N4-phenylpyridine-2,4-diamine; phosphoric acid | 1184185-05-4; 400752-03-6". Source: molport.com.
- European Patent Office. "EP 3442947 B1 - AMINE-SUBSTITUTED ARYL OR HETEROARYL COMPOUNDS AS EHMT1 AND EHMT2 INHIBITORS". Source: googleapis.com.
